
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone, also known as EIOM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a synthetic organic compound that has a unique chemical structure, which makes it a valuable tool for researchers to explore different aspects of biochemistry and pharmacology.
作用機序
The mechanism of action of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has also been found to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antitumor effects in various cancer cell lines, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone in lab experiments is its unique chemical structure, which makes it a valuable tool for exploring different aspects of biochemistry and pharmacology. However, one of the limitations of using (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. One area of research is in the development of new drugs based on the structure of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. Another area of research is in the use of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone as a chemical probe to study the function of various proteins and enzymes in the body. Additionally, further studies are needed to fully understand the mechanism of action of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone and its potential applications in various fields of science.
合成法
The synthesis of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is a complex process that involves several steps. The starting material for the synthesis is 5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is converted to the corresponding amide using thionyl chloride. The amide is then treated with oxirane to produce (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone.
科学的研究の応用
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the development of new drugs. (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a chemical probe to study the function of various proteins and enzymes in the body.
特性
IUPAC Name |
(5-ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-10-4-3-5-11-8-15(7-6-12(10)11)14(16)13-9-17-13/h3-5,13H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRGOBCGFDJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1CCN(C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(oxirane-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)
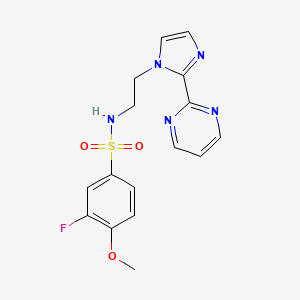
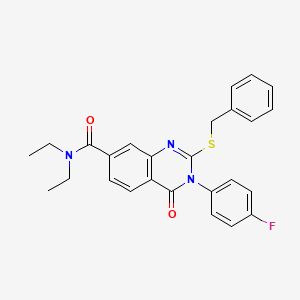
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2569470.png)

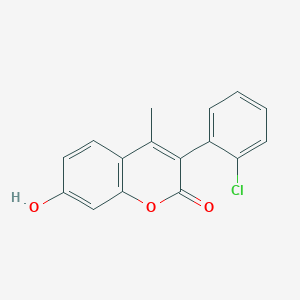
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)
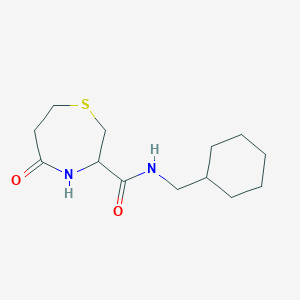
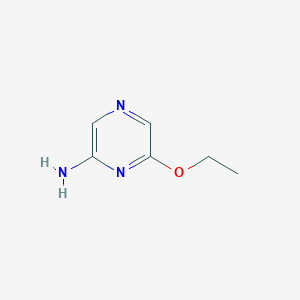
![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)